

Application Note: Pharmaceutical Utility of Functionalized Pentanediols

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Compound of Interest

Compound Name: *3-(1-Oxido-4-pyridinyl)-1,5-pentanediol*

CAS No.: 865076-13-7

Cat. No.: B2920530

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Executive Summary & Physicochemical Distinctions

Pentanediols are amphiphilic glycols that serve dual roles as functional excipients and Active Pharmaceutical Ingredients (APIs). Their utility is dictated by the positioning of the hydroxyl groups, which alters their polarity, steric hindrance, and biological interaction.

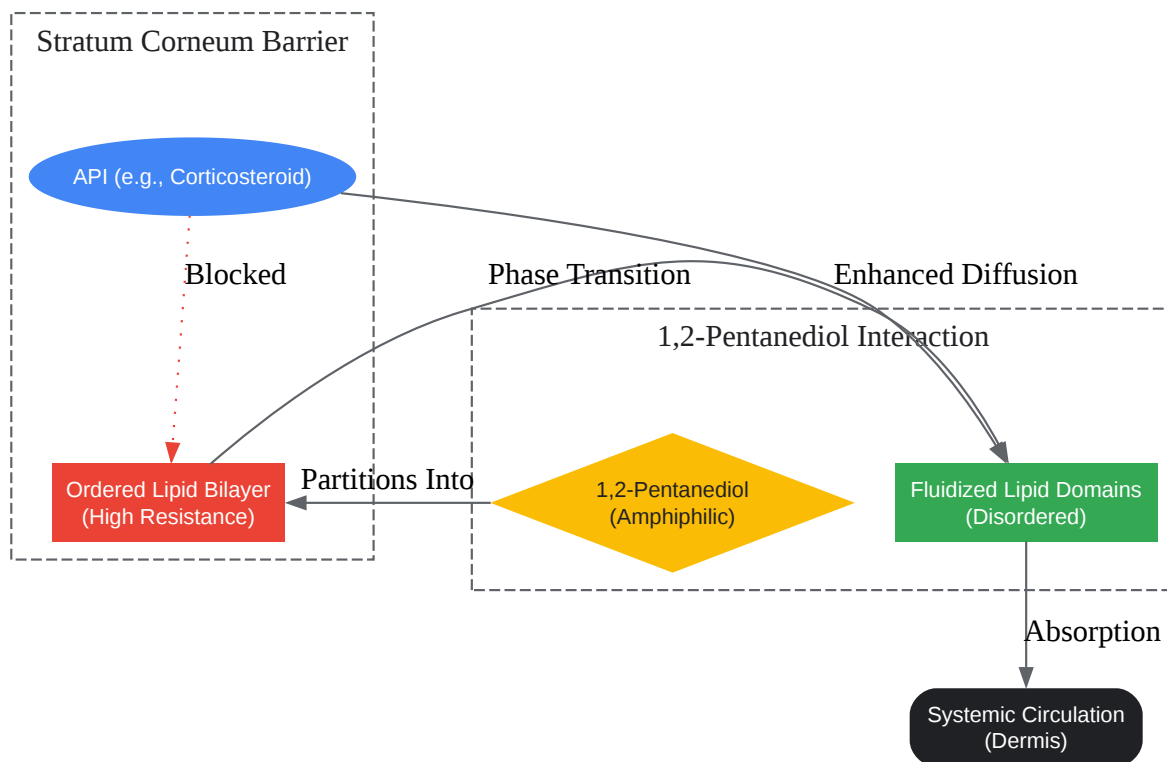
Compound	Structure	Primary Pharma Application	Mechanism of Action
1,2-Pentenediol	Vicinal diol	Penetration Enhancer (Transdermal), Antimicrobial Preservative	Stratum corneum lipid disruption; bacterial membrane surfactant activity.
1,5-Pentenediol	Terminal diol	Antiviral API (Herpes), Biodegradable Polymer Precursor	Osmotic dehydration of virions; monomer for hydrolytically unstable polyesters.
2,4-Pentenediol	Secondary diol	Crystallization Agent, Co-solvent	Stabilizes protein conformations; modifies solvent polarity.

Application I: 1,2-Pentenediol as a Transdermal Penetration Enhancer

Mechanistic Insight

1,2-Pentenediol (1,2-PeD) acts as a "chemical key" to the stratum corneum. Unlike harsh solvents (e.g., DMSO) that strip lipids, 1,2-PeD fluidizes the intercellular lipid lamellae. Its amphiphilic nature allows it to partition into both the hydrophilic head groups and the hydrophobic tails of the lipid bilayer, reducing the barrier resistance and increasing the diffusion coefficient of co-administered drugs (e.g., corticosteroids like triamcinolone acetonide).

Visualization: Mechanism of Action



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Caption: 1,2-PeD partitions into lipid bilayers, inducing a phase transition from ordered to disordered, facilitating API passage.

Protocol: Ex Vivo Permeation Study (Franz Diffusion Cell)

Objective: Quantify the enhancement factor (EF) of 1,2-PeD on a model lipophilic drug.

Materials:

- Franz Diffusion Cells (vertical, 1.77 cm² area).
- Membrane: Porcine ear skin (dermatomed to 500 μm) or synthetic Strat-M®.

- Receiver Phase: PBS (pH 7.4) + 1% Polysorbate 80 (to maintain sink conditions).
- Formulation A (Control): 0.1% Drug in Propylene Glycol.
- Formulation B (Test): 0.1% Drug in 5% 1,2-Pentanediol / 95% Propylene Glycol.

Workflow:

- Preparation: Mount skin on the Franz cell with the stratum corneum facing the donor compartment. Equilibrate with receiver phase at 32°C for 30 mins.
- Dosing: Apply 200 μ L of Formulation A or B to the donor compartment (infinite dose). Seal with Parafilm to prevent evaporation.
- Sampling: Withdraw 200 μ L from the receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer.
- Analysis: Quantify drug concentration via HPLC-UV/Vis.
- Calculation: Plot cumulative amount permeated () vs. time (). Calculate steady-state flux () from the linear slope.

Application II: 1,5-Pentanediol as an Antiviral API

Mechanistic Insight

1,5-Pentanediol (1,5-PeD) is unique among diols for its high water-binding capacity and specific activity against lipid-enveloped viruses, particularly Herpes Simplex Virus (HSV-1). Unlike nucleoside analogues (e.g., Acyclovir) that inhibit DNA polymerase, 1,5-PeD acts physically. It induces osmotic instability in the virion and host cells, effectively dehydrating the virus and preventing fusion with the host cell membrane. This physical mechanism makes resistance development highly unlikely.

Protocol: Formulation of 1,5-PeD Hydrogel for Herpes Labialis

Target: A stable, high-viscosity topical gel for cold sore treatment.

Formulation Table:

Ingredient	Function	% w/w
1,5-Pentanediol	API / Solvent	25.0
Carbomer 980	Gelling Agent	1.0
Propylene Glycol	Co-solvent / Humectant	10.0
Tromethamine	pH Adjuster (Neutralizer)	q.s. to pH 5.5
Purified Water	Vehicle	q.s. to 100

Manufacturing Steps:

- Dispersion: Disperse Carbomer 980 in 70% of the water under high-shear mixing (2000 rpm) until fully hydrated (no lumps).
- Solubilization: In a separate vessel, mix 1,5-Pentanediol and Propylene Glycol.
- Combination: Slowly add the diol phase to the aqueous carbomer phase with continuous stirring (paddle mixer, 400 rpm).
- Neutralization: Dropwise add Tromethamine solution (20% aq) while monitoring pH. The gel will form immediately upon reaching pH 5.0–5.5.
- De-aeration: Centrifuge at 1000 x g for 5 mins or apply vacuum to remove entrapped air bubbles.

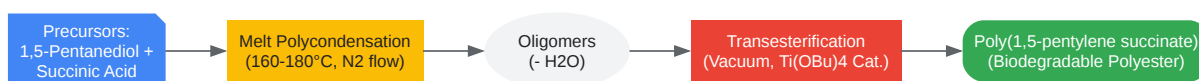
Application III: Functionalized Biodegradable Polyesters

Mechanistic Insight

1,5-Pentanediol serves as a critical monomer for synthesizing Poly(1,5-pentylene dicarboxylates).[1] These polyesters are bio-based and biodegradable alternatives to PCL (polycaprolactone). By reacting 1,5-PeD with dicarboxylic acids (e.g., succinic acid, sebacic acid), researchers can tune the polymer's crystallinity and degradation rate.

- Advantage: The degradation products (1,5-pentanediol and dicarboxylic acids) are non-toxic and metabolizable.
- Use Case: Long-acting injectable microspheres or drug-eluting implants.

Visualization: Synthesis Pathway



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Caption: Two-stage melt polycondensation synthesis of biodegradable polyester carriers.

Protocol: Synthesis of Poly(1,5-pentylene succinate) (PPS)

Reagents: 1,5-Pentanediol (1.05 eq), Succinic Acid (1.0 eq), Titanium(IV) butoxide (0.1 wt% catalyst).

Procedure:

- Esterification: Charge reagents into a three-neck flask equipped with a nitrogen inlet and a condenser. Heat to 160°C for 4 hours under nitrogen flow. Water byproduct is distilled off.
- Polymerization: Increase temperature to 180°C–200°C. Connect the system to a high-vacuum pump (< 1 mmHg) to remove excess diol and drive the molecular weight increase. Continue for 6–8 hours.

- Purification: Dissolve the resulting polymer in chloroform and precipitate into cold methanol to remove low-molecular-weight oligomers.
- Characterization: Verify structure via $^1\text{H-NMR}$ (triplet at ~ 4.1 ppm for $-\text{CH}_2\text{-O-CO-}$) and GPC for molecular weight ().

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